molecular formula C3H7N3O2S B8535790 methyl N'-methyl-N-nitrocarbamimidothioate CAS No. 59660-22-9

methyl N'-methyl-N-nitrocarbamimidothioate

Cat. No. B8535790
M. Wt: 149.17 g/mol
InChI Key: MCPDALPEUAUISM-UHFFFAOYSA-N
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Patent
US07790747B2

Procedure details

To a solution of 2-methyl-1-nitro-2-thiopseudourea (430 mg, 3.19 mmol) in DMF (3 ml) was added Cs2CO3 (1.10 g, 3.38 mmol) and MeI (0.30 ml, 4.82 mmol) and the reaction stirred overnight. The mixture was then diluted with water (10 ml) and EtOAc (40 ml) and the organic layer washed with brine (3×15 ml), dried (Na2SO4) and concentrated. The resultant yellow oil was purified by column chromatography on silica gel (EtOAc/Hexanes, 1:1) to afford S-methyl N-nitro-N′-methylcarbamimidothioate (56 mg, 11%) as a white solid. 1H NMR (CDCl3) δ 2.52 (s, 3H), 3.12 (d, 3H, J=6 Hz), 10.05 (br s, 1H).
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3](=[NH:8])[NH:4][N+:5]([O-:7])=[O:6].[C:9]([O-])([O-])=O.[Cs+].[Cs+].CI>CN(C=O)C.O.CCOC(C)=O>[N+:5]([NH:4][C:3]([S:2][CH3:1])=[N:8][CH3:9])([O-:7])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
CSC(N[N+](=O)[O-])=N
Name
Cs2CO3
Quantity
1.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.3 mL
Type
reactant
Smiles
CI
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer washed with brine (3×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant yellow oil was purified by column chromatography on silica gel (EtOAc/Hexanes, 1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])NC(=NC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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